molecular formula C13H16BrNO2 B8153569 2-(4-Bromo-2-methoxyphenyl)-N-cyclobutylacetamide

2-(4-Bromo-2-methoxyphenyl)-N-cyclobutylacetamide

Cat. No.: B8153569
M. Wt: 298.18 g/mol
InChI Key: FPRNZQOYEYDHHU-UHFFFAOYSA-N
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Description

2-(4-Bromo-2-methoxyphenyl)-N-cyclobutylacetamide is an organic compound that features a brominated aromatic ring and a cyclobutylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromo-2-methoxyphenyl)-N-cyclobutylacetamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromo-2-methoxyphenyl)-N-cyclobutylacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium thiolate (KSR) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4) in anhydrous ether or tetrahydrofuran (THF).

Major Products

    Nucleophilic Substitution: Substituted derivatives with various functional groups replacing the bromine atom.

    Oxidation: Hydroxylated or carbonylated derivatives.

    Reduction: Alcohol derivatives of the acetamide moiety.

Mechanism of Action

The mechanism of action of 2-(4-Bromo-2-methoxyphenyl)-N-cyclobutylacetamide is not fully elucidated. it is believed to interact with specific molecular targets such as enzymes or receptors due to its structural features. The bromine atom and methoxy group may play roles in binding interactions, while the cyclobutylacetamide moiety could influence the compound’s overall conformation and activity .

Comparison with Similar Compounds

Similar Compounds

    2-(4-Bromo-2-methoxyphenyl)acetamide: Lacks the cyclobutyl group, which may affect its binding affinity and specificity.

    2-(4-Bromo-2-hydroxyphenyl)-N-cyclobutylacetamide: Contains a hydroxyl group instead of a methoxy group, potentially altering its reactivity and biological activity.

    2-(4-Chloro-2-methoxyphenyl)-N-cyclobutylacetamide: Substitutes chlorine for bromine, which may influence its electronic properties and reactivity.

Uniqueness

2-(4-Bromo-2-methoxyphenyl)-N-cyclobutylacetamide is unique due to the combination of a brominated aromatic ring, a methoxy group, and a cyclobutylacetamide moiety. This combination imparts specific chemical and biological properties that distinguish it from similar compounds .

Properties

IUPAC Name

2-(4-bromo-2-methoxyphenyl)-N-cyclobutylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16BrNO2/c1-17-12-8-10(14)6-5-9(12)7-13(16)15-11-3-2-4-11/h5-6,8,11H,2-4,7H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPRNZQOYEYDHHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)Br)CC(=O)NC2CCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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